![molecular formula C16H15N2O3- B14599363 2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate CAS No. 59159-55-6](/img/structure/B14599363.png)
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate is an organic compound that features a phenolate group linked to an ethoxyanilino moiety through an oxoethylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate typically involves the reaction of 4-ethoxyaniline with a suitable carbonyl compound under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxoethylidene bridge. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The phenolate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted phenolate derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-{(E)-[2-(2-{2-[(4-Ethoxyanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl benzoate
- 4-{(E)-[2-(2-{2-[(4-Ethoxyanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl butoxybenzoate
Uniqueness
2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate is unique due to its specific structural features, such as the ethoxyanilino moiety and the oxoethylidene bridge, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
59159-55-6 |
|---|---|
Molecular Formula |
C16H15N2O3- |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
2-[[2-(4-ethoxyanilino)-2-oxoethylidene]amino]phenolate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-13-9-7-12(8-10-13)18-16(20)11-17-14-5-3-4-6-15(14)19/h3-11,19H,2H2,1H3,(H,18,20)/p-1 |
InChI Key |
HWVZIBASIMUPDF-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=NC2=CC=CC=C2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


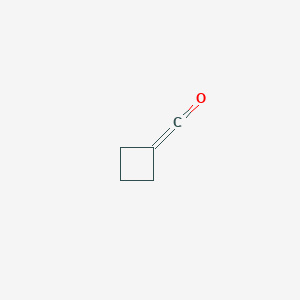
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)
![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)
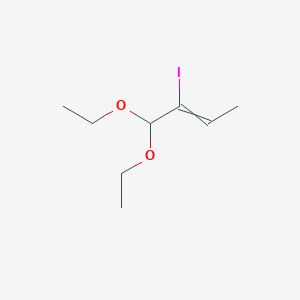
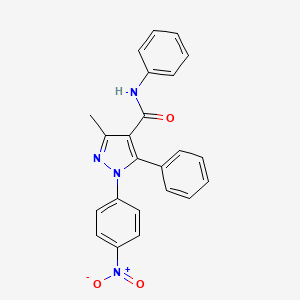
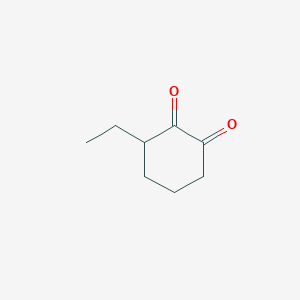
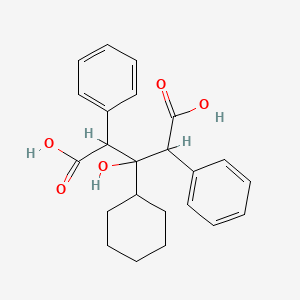
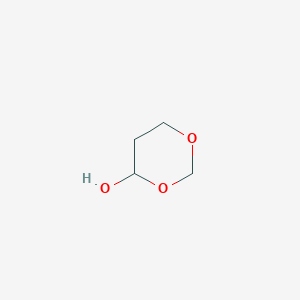
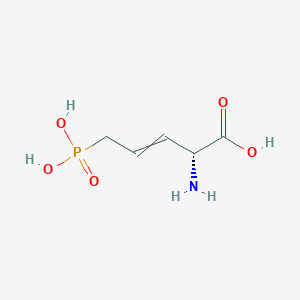
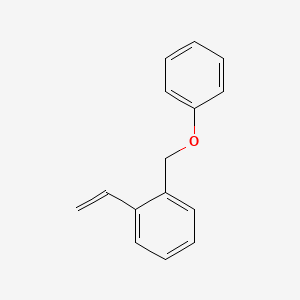
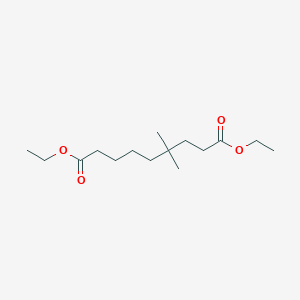
![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)
